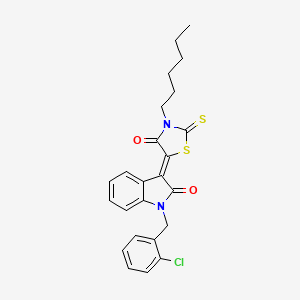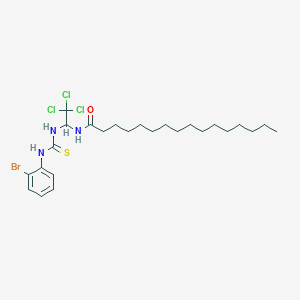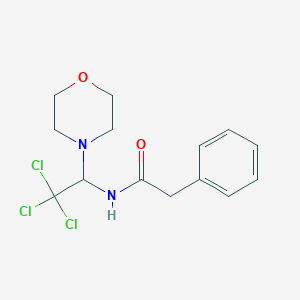![molecular formula C25H16ClN5O2 B11979298 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11979298.png)
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-chloro-N-[3-cyano-1-(4-méthoxyphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la formation initiale du noyau pyrrolo[2,3-b]quinoxaline, suivie d'une fonctionnalisation à des positions spécifiques pour introduire les groupes cyano, méthoxyphényl et benzamide. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, tels que le palladium, et de solvants comme le dichlorométhane ou le diméthylformamide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température peut améliorer l'efficacité et la sécurité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
2-chloro-N-[3-cyano-1-(4-méthoxyphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, tels que les groupes nitro en amines.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, comme l'échange d'halogènes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les conditions réactionnelles impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoxaline, tandis que la réduction peut produire des composés substitués par des amines .
Applications de la recherche scientifique
2-chloro-N-[3-cyano-1-(4-méthoxyphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec l'ADN et à inhiber la prolifération cellulaire.
Science des matériaux : Sa structure unique en fait un candidat pour une utilisation dans les semi-conducteurs organiques et les diodes électroluminescentes.
Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec diverses cibles biologiques, notamment les enzymes et les récepteurs.
Mécanisme d'action
Le mécanisme d'action du 2-chloro-N-[3-cyano-1-(4-méthoxyphényl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide implique son interaction avec des cibles moléculaires telles que l'ADN et des enzymes spécifiques. Il peut s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. De plus, il peut inhiber des enzymes spécifiques impliquées dans les voies de signalisation cellulaire, contribuant à ses propriétés anticancéreuses .
Applications De Recherche Scientifique
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloroquinoléine-3-carbaldéhyde : Partage le noyau chloroquinoléine mais manque de la structure pyrrolo[2,3-b]quinoxaline.
Acide 4-méthoxyphénylboronique : Contient le groupe méthoxyphényl mais diffère par sa fonctionnalité acide boronique.
Unicité
Sa capacité à interagir avec l'ADN et des enzymes spécifiques le distingue des autres composés similaires .
Propriétés
Formule moléculaire |
C25H16ClN5O2 |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
2-chloro-N-[3-cyano-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C25H16ClN5O2/c1-33-16-12-10-15(11-13-16)31-23(30-25(32)17-6-2-3-7-19(17)26)18(14-27)22-24(31)29-21-9-5-4-8-20(21)28-22/h2-13H,1H3,(H,30,32) |
Clé InChI |
OOUDOQGQTPXCEA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-hydroxyphenyl)propylidene]-2-thiophenecarbohydrazide](/img/structure/B11979215.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979219.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979234.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide](/img/structure/B11979239.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11979240.png)
![Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979241.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979246.png)
![Bis(2-methoxyethyl) 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979252.png)
![methyl 4-{(E)-[2-(1H-benzimidazol-6-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11979254.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979255.png)


